Nvs-ZP7-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NVS-ZP7-4 is a Zinc transporter SLC39A7 (ZIP7) inhibitor . It is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway . NVS-ZP7-4 increases ER zinc levels, suggesting functional modulation of ZIP7 .

Synthesis Analysis

NVS-ZP7-4 was identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It accounts for the zinc surge from the apparatus to the cytoplasm . NVS-ZP7-4 has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the ER .Molecular Structure Analysis

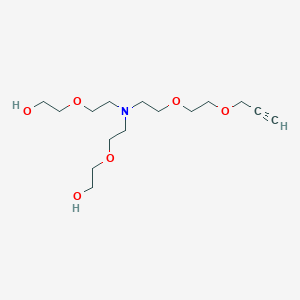

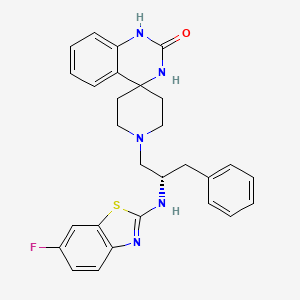

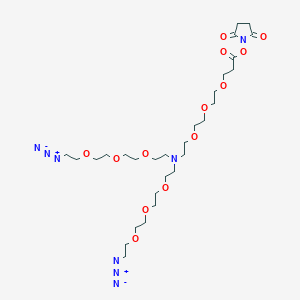

The molecular weight of NVS-ZP7-4 is 501.62 and its chemical formula is C28H28FN5OS .Chemical Reactions Analysis

NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7 .Physical And Chemical Properties Analysis

NVS-ZP7-4 is a solid compound with a light yellow to yellow color .Wissenschaftliche Forschungsanwendungen

Hepatocellular Carcinoma (HCC) Treatment

NVS-ZP7-4 has been identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It inhibits cell viability, causes cell cycle arrest, induces apoptosis, and inhibits the proliferation, migration, and invasion of HCC cells . By inhibiting the activation of the PI3K/AKT signaling pathway, NVS-ZP7-4 shows promise as a therapeutic target for HCC .

Apoptosis Induction in Tumors

ZIP7 dysregulation is associated with various diseases, including tumors. NVS-ZP7-4, by targeting ZIP7, can induce apoptosis in tumor cells, offering a potential treatment strategy for cancers like colorectal and cervical cancer .

Notch Signaling Pathway Inhibition

NVS-ZP7-4 acts as a potent inhibitor of the Notch signaling pathway. This pathway is crucial in cell differentiation and cancer development. NVS-ZP7-4 induces endoplasmic reticulum (ER) stress and apoptosis in T-ALL cell lines, making it a significant tool for research in this area .

Zinc Homeostasis Modulation

The compound is a potent and selective inhibitor of the SLC39A7 (ZIP7) zinc transporter, which increases ER zinc levels. This modulation of zinc homeostasis can have implications in the treatment of diseases where zinc plays a regulatory role .

Investigation of ER Zinc Levels

NVS-ZP7-4 serves as a chemical tool to probe the impact of modulating ER zinc levels. It helps investigate ZIP7 as a novel druggable node in the Notch pathway, which could lead to new therapeutic approaches .

Wirkmechanismus

Target of Action

NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .

Mode of Action

NVS-ZP7-4 interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.

Biochemical Pathways

The primary biochemical pathway affected by NVS-ZP7-4 is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, NVS-ZP7-4 can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .

Pharmacokinetics

It’s known that nvs-zp7-4 is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

NVS-ZP7-4 has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), NVS-ZP7-4 has been shown to inhibit tumor growth in vivo .

Eigenschaften

IUPAC Name |

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nvs-ZP7-4 | |

Q & A

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: NVS-ZP7-4 is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with NVS-ZP7-4 in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with NVS-ZP7-4 could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of NVS-ZP7-4 and BV?

A: While research on the combined effect of NVS-ZP7-4 and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of NVS-ZP7-4, through gene knockout conferred resistance to BV []. This observation suggests that co-administering NVS-ZP7-4 with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)